2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-cis)-
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Overview
Description
2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-cis)-: is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a methoxy group and two hydroxyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-cis)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 7-hydroxy-4-methylcoumarin.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the benzopyran ring. For example, the use of sulfuric acid or sodium hydroxide can be employed.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may regenerate the original hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biological research, the compound is studied for its potential antioxidant and anti-inflammatory properties. It is often used in assays to evaluate its effects on various biological pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its antioxidant properties make it a candidate for the treatment of diseases associated with oxidative stress.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their stability and performance.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-cis)- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the methoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: This compound lacks the hydroxyl and methoxy groups, resulting in different chemical properties.
2H-1-Benzopyran, 3,4-dihydro-2-phenyl-: The presence of a phenyl group instead of a methoxy group alters its reactivity and biological activity.
Flavanones: These compounds have a similar benzopyran structure but differ in the substitution pattern on the ring.
Uniqueness
The uniqueness of 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-7-methoxy-2,2-dimethyl-, (3S-cis)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
82864-24-2 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(3S,4S)-7-methoxy-2,2-dimethyl-3,4-dihydrochromene-3,4-diol |
InChI |
InChI=1S/C12H16O4/c1-12(2)11(14)10(13)8-5-4-7(15-3)6-9(8)16-12/h4-6,10-11,13-14H,1-3H3/t10-,11-/m0/s1 |
InChI Key |
VYQZZUGIBSTOAP-QWRGUYRKSA-N |
Isomeric SMILES |
CC1([C@H]([C@H](C2=C(O1)C=C(C=C2)OC)O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)O)O)C |
Origin of Product |
United States |
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